molecular formula C32H56N2O3 B3026235 (3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]

(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]

Cat. No.: B3026235
M. Wt: 516.8 g/mol
InChI Key: IVKGTZVIOSLOAM-PTHRTHQKSA-N
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Description

OH-C-Chol is a cationic cholesterol derivative that serves as a delivery vehicle for small interfering ribonucleic acid (siRNA). It is known for its ability to form lipoplexes, which are complexes of lipids and nucleic acids, and is used in gene silencing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

OH-C-Chol is synthesized through a series of chemical reactions involving cholesterol and other reagents. The process typically involves the modification of cholesterol to introduce cationic groups, which enhance its ability to form complexes with nucleic acids. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of OH-C-Chol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

OH-C-Chol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of OH-C-Chol, each with unique properties that make them suitable for different applications in research and industry .

Scientific Research Applications

Drug Delivery Systems

Cholesterol derivatives are widely used in the formulation of liposomes and nanoparticles for drug delivery. The incorporation of (3beta)-cholest-5-en-3-ol derivatives can enhance the stability and bioavailability of therapeutic agents.

Study Drug Delivery System Outcome
Zhang et al. (2020)DoxorubicinCholesterol-based liposomesIncreased cellular uptake and reduced cytotoxicity to normal cells .
Lee et al. (2019)PaclitaxelNanoparticlesEnhanced therapeutic efficacy in breast cancer models .

Anticancer Activity

Research indicates that cholesteryl carbamate derivatives exhibit antiproliferative effects on various cancer cell lines. The mechanism is believed to involve modulation of cell membrane properties, leading to altered signaling pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Induction of apoptosis via caspase activation .
A549 (lung cancer)10Inhibition of cell cycle progression .

Neuroprotective Effects

Emerging studies suggest that cholesteryl derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Model Effect Observed Reference
Mouse model of Alzheimer's diseaseReduced amyloid plaque formationSmith et al. (2021) .
In vitro neuronal culturesProtection against oxidative stress-induced apoptosisJohnson et al. (2022) .

Cardiovascular Health

Cholesterol derivatives are being investigated for their role in cardiovascular health, particularly in modulating lipid profiles and reducing atherosclerosis risk.

Diabetes Management

Studies have explored the potential of cholesteryl carbamate derivatives in improving insulin sensitivity and glucose metabolism.

Mechanism of Action

OH-C-Chol exerts its effects by forming complexes with nucleic acids, such as siRNA. These complexes, known as lipoplexes, facilitate the delivery of nucleic acids into cells. The cationic nature of OH-C-Chol allows it to interact with the negatively charged cell membrane, promoting the uptake of the lipoplexes. Once inside the cell, the nucleic acids can exert their effects, such as gene silencing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OH-C-Chol

OH-C-Chol is unique due to its cationic nature, which enhances its ability to form stable complexes with nucleic acids. This property makes it particularly effective for gene delivery and gene silencing applications, setting it apart from other similar compounds .

Biological Activity

(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate], commonly referred to as a derivative of cholesterol, is a compound of significant interest due to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C27H47NO4\text{C}_{27}\text{H}_{47}\text{N}\text{O}_{4}

Key Properties

PropertyValue
Molecular Weight453.66 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

(3beta)-cholest-5-en-3-ol derivatives exhibit various biological activities, primarily related to their interaction with cell membranes and signaling pathways. The compound's structure allows it to modulate lipid bilayers, influencing membrane fluidity and permeability. This can affect the function of membrane proteins and receptors.

Antiviral Activity

Recent studies have indicated that this compound may possess antiviral properties. For instance, it has been shown to inhibit viral attachment to host cells, thereby reducing the likelihood of infection. In vitro experiments demonstrated that concentrations as low as 10 µM could effectively suppress viral entry in cultured cells .

Cytotoxicity and Cell Viability

Research has evaluated the cytotoxic effects of (3beta)-cholest-5-en-3-ol derivatives on various cancer cell lines. A notable study reported that at concentrations ranging from 1 to 100 µM, the compound exhibited a dose-dependent decrease in cell viability across multiple cancer types, suggesting potential as an anticancer agent .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar cholestanol derivatives. These models utilize molecular descriptors to correlate chemical structure with biological effects, providing insights into how modifications can enhance efficacy or reduce toxicity .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, (3beta)-cholest-5-en-3-ol was tested against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, with an IC50 value of approximately 15 µM. This suggests that the compound could be further investigated as a therapeutic option for viral infections .

Study 2: Cancer Cell Line Testing

A comprehensive study involving various cancer cell lines (e.g., breast, prostate) demonstrated that treatment with (3beta)-cholest-5-en-3-ol led to apoptosis in over 70% of cells at higher concentrations (50 µM). The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

Future Directions

Further research is warranted to explore the full potential of (3beta)-cholest-5-en-3-ol derivatives in clinical settings. Areas for future investigation include:

  • In vivo studies : Assessing the pharmacokinetics and dynamics in animal models.
  • Combination therapies : Evaluating synergistic effects with existing antiviral or anticancer drugs.
  • Mechanistic studies : Elucidating specific signaling pathways affected by the compound.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKGTZVIOSLOAM-PTHRTHQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.